Ionization State Divergence: pKa Comparison Differentiates Acetamidine from Carboxylic Acid and Amide Analogs
The predicted pKa of 2-(2,4-dichlorophenoxy)acetamidine is 10.56±0.40 , whereas the carboxylic acid analog 2,4-D has a measured pKa of 2.73 [1], and the amide analog (2,4-dichlorophenoxyacetamide) is essentially neutral across the physiological pH range. This ~7.8 unit pKa difference means that at pH 7, the acetamidine is >99.9% cationic, while 2,4-D is >99.9% anionic. Such a reversal in charge state is expected to produce divergent membrane permeability, soil organic carbon sorption (Koc), and protein binding profiles.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 10.56 ± 0.40 (predicted) |
| Comparator Or Baseline | 2,4-D: pKa = 2.73 (measured); 2,4-dichlorophenoxyacetamide: neutral (no acidic/basic pKa in physiological range) |
| Quantified Difference | ΔpKa ≈ 7.8 units (relative to 2,4-D); charge reversal from anionic to cationic at pH 7 |
| Conditions | Predicted using ACD/Labs Percepta (ChemSrc); 2,4-D pKa from PubChem experimental data |
Why This Matters
Procurement decisions for agrochemical or biochemical screening must account for ionization-dependent properties; selecting the cationic acetamidine over the anionic acid can alter target engagement and environmental mobility.
- [1] PubChem. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1486 View Source
